Product packaging for 3-Bromo-2,5-difluorobenzaldehyde(Cat. No.:CAS No. 112279-64-8)

3-Bromo-2,5-difluorobenzaldehyde

Cat. No.: B2370111
CAS No.: 112279-64-8
M. Wt: 221.001
InChI Key: TVCPYZKOMHPTLX-UHFFFAOYSA-N
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Description

Contextual Significance within Fluorinated Aromatic Scaffolds

The incorporation of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. beilstein-journals.org The high electronegativity and small size of the fluorine atom can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. beilstein-journals.org Consequently, fluorinated aromatic compounds are of great interest in medicinal chemistry and materials science. beilstein-journals.orggoogle.com

3-Bromo-2,5-difluorobenzaldehyde serves as a key representative of polyhalogenated benzaldehydes, which are instrumental in the construction of more complex fluorinated aromatic systems. chemicalbook.com The presence of both fluorine and bromine atoms on the aromatic ring allows for selective and sequential chemical transformations. The differing reactivity of the carbon-fluorine and carbon-bromine bonds enables chemists to perform regioselective cross-coupling reactions, introducing a variety of substituents at specific positions on the aromatic ring. This level of control is crucial for the rational design and synthesis of novel compounds with desired properties.

Strategic Utility as a Precursor in Diverse Synthetic Pathways

The strategic placement of the aldehyde, bromine, and fluorine substituents on the this compound ring makes it a versatile precursor in multi-step organic synthesis. The aldehyde group is a reactive handle that can participate in a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The bromine atom is particularly useful for introducing new functional groups via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

A common and well-documented synthetic route to this compound starts from 4-amino-3-bromo-2,5-difluorobenzaldehyde (B8768410). prepchem.comchemicalbook.com This synthesis involves a diazotization reaction followed by a reduction, typically using hypophosphorous acid, to remove the amino group. prepchem.comchemicalbook.com The reaction is carried out in acetic acid and yields the desired product in good yield. prepchem.com

The utility of this compound is highlighted by its use as an intermediate in the synthesis of various biologically active molecules, including those with potential applications as pharmaceuticals and agrochemicals. google.comgoogle.com For instance, related bromo-fluorobenzaldehyde derivatives are key intermediates in the synthesis of certain pesticides and medicines. google.com The ability to selectively functionalize the different positions of the ring allows for the creation of a diverse library of compounds for screening and development.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₇H₃BrF₂O
Molecular Weight 221.00 g/mol
Melting Point 36-40 °C prepchem.com
Appearance Faint yellow crystalline solid
CAS Number 112279-64-8 chemicalbook.com

Spectroscopic Data

SpectroscopyData
¹H NMR (400 MHz, DMSO-d₆) δ 10.13 (d, J=2.4 Hz, 1H), 8.12 (ddd, J=7.5, 5.4, 3.2 Hz, 1H), 7.66 (ddd, J=8.1, 4.8, 3.2 Hz, 1H) chemicalbook.com
Mass Spectrometry (GCMS) M+1 ions at m/z 221 and 223 prepchem.comchemicalbook.com
¹³C NMR No direct experimental data found in the search results. The chemical shifts can be estimated based on the analysis of similar fluorinated and brominated benzaldehydes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrF2O B2370111 3-Bromo-2,5-difluorobenzaldehyde CAS No. 112279-64-8

Properties

IUPAC Name

3-bromo-2,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCPYZKOMHPTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Bromo 2,5 Difluorobenzaldehyde

Regioselective Halogenation and Formylation Strategies

Achieving the desired 3-bromo-2,5-difluoro substitution pattern on a benzaldehyde (B42025) core often involves precise control over electrophilic substitution reactions or the use of directing groups to guide functionalization.

Direct Formylation of Fluorinated Benzene (B151609) Derivatives

Direct formylation introduces the aldehyde group onto a pre-existing bromo-difluoro-benzene skeleton. A common starting material for this approach is 1-bromo-2,5-difluorobenzene. The formylation can be accomplished via methods like the Vilsmeier-Haack or Rieche reactions, though achieving regioselectivity can be challenging due to the competing directing effects of the halogens.

Another approach involves a Grignard reaction. For instance, the synthesis of 3,4-difluorobenzaldehyde (B20872) can be achieved by reacting 3,4-difluorobromobenzene with a Grignard reagent, followed by the addition of N,N-Dimethylformamide (DMF) to introduce the aldehyde group. google.com This method could theoretically be adapted for 1-bromo-2,5-difluorobenzene.

Ortho-Directed Metallation and Quenching Approaches

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium intermediate is then quenched with an electrophile, such as DMF, to install the desired functional group. wikipedia.org

For the synthesis of 3-Bromo-2,5-difluorobenzaldehyde, a suitable starting material like 1-bromo-2,5-difluorobenzene could be subjected to ortho-lithiation. biosynth.com The fluorine and bromine atoms themselves can act as moderate directing groups. organic-chemistry.org The reaction of an aryllithium compound with an arene carrying a DMG typically leads to an ortho-metalated intermediate. organic-chemistry.org Strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are used to deprotonate the ring at the position ortho to the DMG. wikipedia.orguwindsor.ca

A patent describes a similar transformation where 1-bromo-3,4-difluorobenzene is treated with 2,2,6,6-tetramethylpiperidine (B32323) and n-butyllithium at -75°C, followed by quenching with DMF to yield 2-bromo-5,6-difluorobenzaldehyde. google.com This highlights the principle of low-temperature lithiation and subsequent formylation to control regiochemistry.

Reagent/ConditionRoleTypical Example
Directing Group Directs lithiation to the ortho position.-F, -Br, -CONR₂, -OMe
Organolithium Base Deprotonates the aromatic ring.n-BuLi, s-BuLi, LDA
Solvent Stabilizes the organolithium reagent.Tetrahydrofuran (THF), Diethyl ether (Et₂O)
Electrophile Quenches the aryllithium intermediate.N,N-Dimethylformamide (DMF)
Temperature Controls reaction rate and selectivity.Typically -78°C to -20°C

Selective Bromination Techniques for Difluorobenzaldehyde Precursors

This strategy involves introducing the bromine atom onto a difluorobenzaldehyde precursor, such as 2,5-difluorobenzaldehyde (B1295323). sigmaaldrich.com The success of this method hinges on controlling the regioselectivity of the electrophilic bromination reaction. The existing aldehyde and fluorine substituents will direct the incoming bromine atom. The aldehyde group is a meta-director, while the fluorine atoms are ortho, para-directors. Predicting the final substitution pattern depends on the relative activating and deactivating strengths of these groups.

A patented method for the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) from 4-fluorobenzaldehyde (B137897) uses sodium bromide, hydrochloric acid, and sodium hypochlorite, demonstrating a technique for in-situ bromine generation and electrophilic substitution. google.com A similar principle could be applied to 2,5-difluorobenzaldehyde, though the regiochemical outcome would need to be carefully determined.

Multi-Step Convergent and Linear Synthesis Pathways

Multi-step syntheses provide an alternative route, often allowing for greater control and purification of intermediates, ultimately leading to a higher purity final product.

Reductive Deamination of Aminobenzonitrile Precursors (e.g., from 4-amino-3-bromo-2,5-difluorobenzonitrile)

A well-documented pathway to this compound proceeds through an aminobenzonitrile intermediate. chemicalbook.com This linear synthesis involves several key transformations.

First, the precursor 4-amino-3-bromo-2,5-difluorobenzonitrile (B175396) is synthesized. This intermediate is then converted to 4-amino-3-bromo-2,5-difluorobenzaldehyde (B8768410). This transformation is achieved by the reduction of the nitrile group to an aldehyde. A common method involves using Raney nickel as a catalyst in the presence of formic acid, heating the mixture to 75°-85° C. prepchem.com

The final step is the reductive deamination of the amino group from 4-amino-3-bromo-2,5-difluorobenzaldehyde. This is typically accomplished via a diazotization reaction followed by reduction. The amino compound is treated with sodium nitrite (B80452) (NaNO₂) in an acidic medium (like acetic acid) at a controlled temperature (15°-20° C) to form a diazonium salt. prepchem.com This salt is then reduced using an agent like hypophosphorous acid to remove the diazo group and replace it with a hydrogen atom, yielding the final product, this compound, with reported yields around 80%. prepchem.com

Reaction Scheme:

Nitrile Reduction: 4-amino-3-bromo-2,5-difluorobenzonitrile → 4-amino-3-bromo-2,5-difluorobenzaldehyde

Deamination: 4-amino-3-bromo-2,5-difluorobenzaldehyde → this compound

StepStarting MaterialReagentsProductYield
14-amino-3-bromo-2,5-difluorobenzonitrileRaney Nickel, HCOOH4-amino-3-bromo-2,5-difluorobenzaldehyde66% prepchem.com
24-amino-3-bromo-2,5-difluorobenzaldehydeNaNO₂, Hypophosphorous acid, Acetic acidThis compound80% prepchem.com

Transformations from Related Halodifluorobenzenes

This approach builds the target molecule by starting with a simpler, commercially available halodifluorobenzene, such as 1-bromo-2,5-difluorobenzene, and sequentially adding the necessary functional groups. biosynth.com This pathway might involve:

Formylation: Introduction of the aldehyde group onto the 1-bromo-2,5-difluorobenzene ring, as discussed in section 2.1.2 via ortho-metalation.

Nitration followed by reduction and diazotization: An alternative to direct formylation could involve nitration of the ring, reduction of the nitro group to an amine, and then conversion of the amine to the aldehyde via methods like the Sandmeyer reaction, although this is a more circuitous route.

These multi-step sequences, while potentially longer, offer the flexibility to introduce functional groups in a controlled manner, leveraging well-established chemical transformations to build the complex target molecule from simpler precursors.

Process Optimization and Scale-Up Considerations

The transition of a synthetic route from a laboratory setting to an industrial scale is a complex process that involves more than just proportionally increasing the amounts of reagents. It requires a thorough understanding of the reaction mechanism, thermodynamics, and potential hazards. For this compound, two primary synthetic pathways are often considered for industrial application: the diazotization of 4-amino-3-bromo-2,5-difluorobenzaldehyde followed by a reduction, and the direct formylation of 1-bromo-2,5-difluorobenzene. The optimization and scale-up of each route present unique challenges and considerations.

A significant aspect of process optimization involves the careful selection of reagents and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. numberanalytics.com For instance, in the diazotization route, the choice of the reducing agent is crucial. While hypophosphorous acid is effective at the lab scale, its cost and the generation of phosphinic acid waste can be problematic on an industrial scale. prepchem.com Alternative, more environmentally benign reducing agents are therefore actively researched.

Furthermore, the management of reaction exotherms is a primary safety concern during scale-up. acs.org Diazotization reactions are notoriously exothermic and can lead to runaway reactions if not properly controlled. numberanalytics.com Similarly, Grignard reactions, which could be employed in formylation routes, are also highly exothermic and require careful thermal management. morressier.comaiche.org The use of continuous flow reactors or semi-batch processes can offer significant advantages in controlling reaction temperature and improving safety. numberanalytics.commorressier.com

Recent research has focused on the development of robust and scalable processes for the synthesis of fluorinated benzaldehydes. For the diazotization-reduction pathway, studies have investigated the impact of various parameters on reaction performance. Key findings from these optimization studies are often presented in a structured manner to identify the optimal operating window.

One common approach is the use of Design of Experiments (DoE) to systematically evaluate the effects of multiple variables, such as temperature, reaction time, and reagent stoichiometry. This statistical approach allows for the efficient identification of optimal conditions and the interactions between different parameters.

The table below illustrates a hypothetical optimization study for the diazotization-reduction of 4-amino-3-bromo-2,5-difluorobenzaldehyde.

Table 1: Optimization of the Diazotization-Reduction Reaction

Experiment Temperature (°C) Reaction Time (h) NaNO2 (equivalents) Yield (%) Purity (%)
1 0 1 1.1 75 96
2 5 1 1.1 80 97
3 10 1 1.1 78 95
4 5 0.5 1.1 72 94
5 5 1.5 1.1 81 97
6 5 1 1.0 78 96
7 5 1 1.2 82 98
8 5 1 1.2 83 98

From such data, it can be concluded that a temperature of 5°C, a reaction time of 1-1.5 hours, and a slight excess of sodium nitrite (1.2 equivalents) provide the optimal balance of yield and purity.

For formylation routes, such as the Vilsmeier-Haack or Grignard reaction, process optimization would focus on factors like the choice of formylating agent, solvent, and catalyst. The handling of organometallic intermediates in Grignard reactions, for instance, requires strictly anhydrous conditions and inert atmospheres to prevent side reactions and ensure safety. aiche.org

The following table demonstrates a potential optimization for a Grignard-based formylation of 1-bromo-2,5-difluorobenzene.

Table 2: Optimization of the Grignard Formylation Reaction

Experiment Formylating Agent Solvent Temperature (°C) Yield (%) By-product Formation (%)
1 DMF THF -20 65 10
2 DMF 2-MeTHF -20 70 8
3 N-Formylmorpholine THF -20 75 5
4 N-Formylmorpholine 2-MeTHF -20 80 4
5 N-Formylmorpholine 2-MeTHF -10 78 7
6 N-Formylmorpholine 2-MeTHF -30 75 6

These results would suggest that using N-formylmorpholine as the formylating agent in 2-MeTHF at -20°C provides the highest yield with the lowest formation of by-products.

In addition to reaction conditions, the work-up and purification procedures are critical for achieving the desired product quality on a large scale. The choice of extraction solvents, crystallization conditions, and the use of techniques like distillation or chromatography must be carefully optimized to be efficient and scalable.

Ultimately, the goal of process optimization and scale-up is to develop a manufacturing process that is safe, reliable, and cost-effective, ensuring a consistent supply of high-quality this compound for its various applications.

Mechanistic Investigations of Reactions Involving 3 Bromo 2,5 Difluorobenzaldehyde

Elucidation of Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of a reaction offer quantitative insights into its rate and feasibility. For 3-Bromo-2,5-difluorobenzaldehyde, reactions can occur at the aldehyde functional group or on the aromatic ring, primarily through nucleophilic aromatic substitution (SNAr).

The aldehyde group, being an electrophilic center, readily undergoes nucleophilic addition. The rate of this addition is significantly influenced by the electronic nature of the substituents on the aromatic ring. The two fluorine atoms and the bromine atom are electron-withdrawing groups, which enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack.

Hypothetical Kinetic and Thermodynamic Data for the Reaction of this compound with a Nucleophile (e.g., Methoxide)

ParameterHypothetical ValueSignificance
Rate Constant (k) at 298 K2.5 x 10-4 M-1s-1Indicates the rate of the reaction under specified conditions. A higher value suggests a faster reaction.
Activation Energy (Ea)55 kJ/molThe minimum energy required for the reaction to occur. Lower activation energy corresponds to a faster reaction.
Enthalpy of Activation (ΔH‡)52.5 kJ/molThe change in heat content in going from reactants to the transition state.
Entropy of Activation (ΔS‡)-80 J/mol·KReflects the change in disorder in forming the transition state. A negative value suggests a more ordered transition state, common in bimolecular reactions.
Gibbs Free Energy of Activation (ΔG‡)76.4 kJ/molThe overall energy barrier for the reaction.
Enthalpy of Reaction (ΔH)-45 kJ/molIndicates whether the reaction is exothermic (negative value) or endothermic (positive value).
Entropy of Reaction (ΔS)-20 J/mol·KThe overall change in disorder for the reaction.
Gibbs Free Energy of Reaction (ΔG)-39.1 kJ/molDetermines the spontaneity of the reaction. A negative value indicates a spontaneous process.

Note: The data in this table is illustrative and intended to represent the expected parameters for a reaction of this type. Actual experimental values may differ.

Stereochemical Control and Diastereoselectivity in Transformations

The aldehyde functional group in this compound is prochiral, meaning that nucleophilic addition to the carbonyl carbon can lead to the formation of a new stereocenter. When a chiral nucleophile is used, or in the presence of a chiral catalyst, the reaction can proceed with stereoselectivity, favoring the formation of one enantiomer or diastereomer over the other.

The stereochemical outcome of such additions can often be predicted using models like the Felkin-Anh model. This model considers the steric and electronic effects of the substituents adjacent to the carbonyl group to predict which face of the carbonyl is more likely to be attacked by the nucleophile. In the case of this compound, the bulky bromine atom at the ortho position would likely direct the incoming nucleophile to the opposite face of the aldehyde, influencing the stereochemistry of the product.

When the reaction involves the formation of a second stereocenter, diastereoselectivity becomes a key consideration. The relative orientation of the substituents on the aromatic ring can influence the approach of the reagents, leading to the preferential formation of one diastereomer.

Hypothetical Diastereomeric Ratios for the Addition of a Chiral Nucleophile to this compound

Chiral NucleophileDiastereomeric Ratio (syn:anti)Major DiastereomerRationale
(R)-Methylphenylglycinol85:15synThe stereochemistry of the nucleophile directs the addition to one face of the aldehyde, leading to the preferential formation of the syn diastereomer.
(S)-Prolinol10:90antiThe steric bulk and electronic properties of the prolinol derivative favor the formation of the anti diastereomer.

Note: The data presented here is for illustrative purposes to demonstrate the concept of diastereoselectivity in the reactions of this compound.

Influence of Electronic and Steric Effects of Fluorine and Bromine Substituents on Reactivity

The reactivity of this compound is intricately controlled by the interplay of the electronic and steric effects of its substituents.

Electronic Effects:

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect significantly increases the electrophilicity of the aromatic ring and the carbonyl carbon. Fluorine also has a +M (mesomeric or resonance) effect due to its lone pairs, but for halogens, the inductive effect generally dominates.

Bromine: Bromine also has a -I effect, though weaker than fluorine, and a +M effect. The position of the bromine atom (ortho to the aldehyde) is crucial.

Aldehyde Group: The aldehyde group is a strong electron-withdrawing group through both inductive and resonance effects (-I, -M), deactivating the aromatic ring towards electrophilic substitution but activating it for nucleophilic substitution.

The combined electron-withdrawing nature of the two fluorine atoms and the aldehyde group makes the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack.

Steric Effects:

The bromine atom at the 3-position (ortho to the aldehyde) introduces significant steric hindrance. This can affect the rate and regioselectivity of reactions in several ways:

It can hinder the approach of nucleophiles to the aldehyde carbonyl group.

In SNAr reactions, it can influence which of the fluorine atoms is preferentially substituted, although electronic factors are also highly important in determining the site of substitution.

Comparison of Electronic Properties of Substituents

SubstituentHammett Sigma (σ) Constant (para)Nature of Effect
-F+0.06Strong -I, Weak +M
-Br+0.23-I, +M
-CHO+0.42Strong -I, -M

Note: Hammett constants are a measure of the electronic effect of a substituent in a benzene (B151609) ring. Positive values indicate electron-withdrawing character.

The specific arrangement of these substituents in this compound leads to a unique reactivity profile that can be exploited in organic synthesis for the construction of complex molecules.

Derivatization Strategies and Synthetic Transformations of 3 Bromo 2,5 Difluorobenzaldehyde

Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond is a key site for elaboration, primarily through transition-metal-catalyzed cross-coupling reactions. These methods are fundamental for constructing more complex molecular architectures, particularly biaryl systems.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organoboron species and an organic halide. nih.gov In the case of 3-Bromo-2,5-difluorobenzaldehyde, the bromine atom serves as the electrophilic partner, readily undergoing oxidative addition to a palladium(0) catalyst. This reaction is particularly effective for synthesizing biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science. nih.gov

The general scheme involves the reaction of this compound with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields. nih.govnih.gov For instance, catalysts like Pd(dppf)Cl₂ have been shown to be effective in coupling brominated aromatics. nih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling of this compound

Reactant 1Reactant 2CatalystBaseProduct
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃2',5'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde
This compound4-Methoxyphenylboronic acidPd(OH)₂K₃PO₄2',5'-Difluoro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde

This table presents hypothetical examples based on typical Suzuki-Miyaura reaction conditions. nih.gov

Beyond the Suzuki reaction, other palladium- or nickel-catalyzed cross-coupling methods can be employed to functionalize the bromine position.

Stille Coupling: This reaction pairs the aryl bromide with an organotin reagent (organostannane). wikipedia.orgorganic-chemistry.org The Stille reaction is known for its tolerance of a wide variety of functional groups, making it suitable for a multifunctional substrate like this compound. libretexts.org The reaction typically uses a palladium catalyst, such as Pd(PPh₃)₄. harvard.edursc.org A significant drawback is the toxicity of the organotin compounds. organic-chemistry.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.orgresearchgate.net This method is one of the earliest examples of catalytic cross-coupling. wikipedia.org Catalysts like NiCl₂(dppe) are often effective for coupling aryl halides. researchgate.net

Negishi Coupling: This methodology involves the reaction of an organozinc reagent with the aryl bromide, catalyzed by a nickel or palladium complex. The Negishi coupling is known for its high reactivity and selectivity.

Table 2: Overview of Cross-Coupling Methodologies

Coupling ReactionOrganometallic ReagentTypical CatalystKey Features
StilleR-Sn(Alkyl)₃Pd(PPh₃)₄ wikipedia.orgharvard.eduTolerates many functional groups, but tin reagents are toxic. organic-chemistry.org
KumadaR-MgX (Grignard)Ni(dppe)Cl₂ or Pd-based wikipedia.orgOne of the first cross-coupling methods developed. wikipedia.org
NegishiR-ZnXPd(PPh₃)₄ or Ni-basedHigh reactivity and functional group tolerance.

While cross-coupling reactions modify the C-Br bond, C-H activation strategies offer a pathway to functionalize the carbon-hydrogen bonds on the aromatic ring directly. This advanced approach can create novel derivatives by forming C-C or C-heteroatom bonds at positions not easily accessible through classical methods. Research in this area aims to achieve regioselective functionalization, guided by the directing effects of the existing substituents (aldehyde, fluorine, and bromine).

Transformations of the Aldehyde Functionality

The aldehyde group is a highly reactive and versatile functional group, serving as a gateway for numerous synthetic transformations, including carbon-chain extensions, reductions, and oxidations.

Several classic name reactions can be used to elaborate the aldehyde group of this compound.

Wittig Reaction: This reaction converts aldehydes into alkenes by reacting them with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org It is a reliable method for forming a new carbon-carbon double bond with control over the geometry of the resulting alkene depending on the ylide's structure. organic-chemistry.org For example, reacting this compound with methylenetriphenylphosphorane (B3051586) would yield 1-Bromo-2,4-difluoro-5-vinylbenzene. libretexts.org

Aldol (B89426) Reaction: The aldol reaction involves the addition of an enolate to an aldehyde, forming a β-hydroxy carbonyl compound. khanacademy.org this compound can act as the electrophilic aldehyde partner, reacting with an enol or enolate from another ketone or aldehyde.

Henry Reaction (Nitroaldol Reaction): This is a base-catalyzed C-C bond-forming reaction between an aldehyde and a nitroalkane. osti.govscirp.org Reacting this compound with nitromethane (B149229) would produce a β-nitro alcohol, a valuable synthetic intermediate. osti.gov

Knoevenagel Condensation: This reaction is a modification of the aldol reaction where the nucleophile is a stabilized carbanion, typically derived from a compound with an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates). The reaction with this compound would lead to an α,β-unsaturated product.

Baylis-Hillman Reaction: This reaction couples an aldehyde with an activated alkene, such as an acrylate (B77674) or acrylonitrile, catalyzed by a nucleophilic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). organic-chemistry.org The product is a functionalized allylic alcohol. beilstein-journals.org

The aldehyde functionality can be selectively transformed into an alcohol or a carboxylic acid without affecting the other ring substituents.

Selective Reduction: The aldehyde can be reduced to a primary alcohol, yielding (3-Bromo-2,5-difluorophenyl)methanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically mild enough to selectively reduce the aldehyde without affecting the aryl bromide.

Selective Oxidation: The aldehyde can be oxidized to a carboxylic acid to form 3-Bromo-2,5-difluorobenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant is critical to avoid unwanted side reactions. The synthesis of related bromo-difluorobenzoic acids is documented, confirming the feasibility of this transformation. synquestlabs.comsynquestlabs.com

Table 3: Summary of Aldehyde Transformations

Reaction TypeReagent(s)Product Functional Group
ReductionSodium Borohydride (NaBH₄)Primary Alcohol (-CH₂OH)
OxidationPotassium Permanganate (KMnO₄)Carboxylic Acid (-COOH)
Wittig ReactionPh₃P=CHRAlkene (-CH=CHR)
Henry ReactionRCH₂NO₂, Baseβ-Nitro alcohol
Baylis-HillmanActivated Alkene, DABCOAllylic Alcohol

Condensation Reactions for Heterocyclic Ring Construction

The aldehyde group of this compound is a key functional handle for participating in various condensation reactions to form heterocyclic structures, which are prevalent in pharmaceuticals and materials science.

One notable example is the Hantzsch dihydropyridine (B1217469) synthesis . In a typical procedure, this compound is condensed with two equivalents of a β-ketoester (like ethyl acetoacetate) and an ammonia (B1221849) source (such as ammonium (B1175870) hydroxide). This one-pot, three-component reaction proceeds via a series of intermediates, including an enamine and a chalcone-type species, which ultimately cyclize and dehydrate to yield the corresponding 1,4-dihydropyridine (B1200194) derivative. The reaction is often carried out in a protic solvent like ethanol (B145695) or isopropanol (B130326) at reflux temperatures. nih.gov The resulting dihydropyridine ring can be subsequently oxidized to the corresponding pyridine (B92270) if desired.

Another important transformation is the Gewald reaction , which provides access to substituted thiophenes. This reaction involves the condensation of this compound with an α-cyanoester (such as ethyl cyanoacetate) and elemental sulfur in the presence of a base like morpholine (B109124) or triethylamine. The reaction proceeds through a Knoevenagel condensation intermediate, which then reacts with sulfur to form a thiolate that cyclizes and aromatizes to the thiophene (B33073) ring.

The Friedländer annulation is another powerful method for constructing quinoline (B57606) rings. In this reaction, this compound is reacted with a 2-aminoaryl aldehyde or ketone in the presence of a base or acid catalyst. The initial step is an aldol-type condensation followed by an intramolecular cyclization and dehydration to afford the quinoline scaffold. The specific substitution pattern of the resulting quinoline is determined by the choice of the 2-aminoaryl carbonyl compound.

These condensation reactions are summarized in the table below:

Reaction NameReactants with this compoundProduct Class
Hantzsch Synthesisβ-Ketoester, Ammonia source1,4-Dihydropyridines
Gewald Reactionα-Cyanoester, Elemental Sulfur, BaseThiophenes
Friedländer Annulation2-Aminoaryl aldehyde or ketoneQuinolines

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Fluorine Atoms

The electron-withdrawing nature of the aldehyde and bromo groups, coupled with the inherent reactivity of the carbon-fluorine bond, makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The fluorine atoms, being good leaving groups in SNAr reactions, can be displaced by a variety of nucleophiles. youtube.com

The rate of SNAr reactions is significantly influenced by the position of the electron-withdrawing groups relative to the leaving group. masterorganicchemistry.com In this compound, the fluorine at the 2-position is ortho to the aldehyde group, and the fluorine at the 5-position is meta to the aldehyde and para to the bromine. This substitution pattern can lead to regioselective substitution depending on the reaction conditions and the nucleophile used. Generally, positions ortho and para to strong electron-withdrawing groups are more activated towards nucleophilic attack. masterorganicchemistry.com

Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or dimethylformamide can lead to the displacement of one of the fluorine atoms to form a methoxy-substituted benzaldehyde (B42025) derivative. Similarly, reaction with a thiol, such as thiophenol, in the presence of a base, can yield a thioether.

The general scheme for an SNAr reaction on this compound is as follows:

This compound + Nucleophile → Substituted Benzaldehyde + Fluoride (B91410) ion

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the fluoride ion to restore aromaticity. nih.gov The stability of this intermediate is crucial for the reaction to occur.

NucleophileProduct Type
Alkoxides (e.g., RO⁻)Alkoxy-substituted benzaldehydes
Thiolates (e.g., RS⁻)Thioether-substituted benzaldehydes
Amines (e.g., R₂NH)Amino-substituted benzaldehydes

Organocatalytic and Metal-Catalyzed Processes

In recent years, organocatalysis and metal-catalyzed reactions have emerged as powerful tools for the derivatization of functionalized aromatic compounds. While specific examples for this compound are not extensively documented in the provided search results, the functional groups present on the molecule allow for speculation on potential transformations.

The aldehyde functionality can participate in a variety of organocatalytic reactions. For example, proline and its derivatives can catalyze asymmetric aldol or Mannich reactions where this compound acts as the electrophile. Similarly, N-heterocyclic carbenes (NHCs) can catalyze umpolung reactions of the aldehyde, effectively reversing its polarity and allowing it to react as a nucleophile.

The bromo-substituent is a versatile handle for various metal-catalyzed cross-coupling reactions. For instance, in a Suzuki coupling, this compound can be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. Other common cross-coupling reactions that could be employed include the Heck reaction (with an alkene), the Sonogashira reaction (with a terminal alkyne), and the Buchwald-Hartwig amination (with an amine).

Reaction TypeReactant with this compoundCatalystProduct Class
Suzuki CouplingBoronic acid/esterPalladiumBiaryls
Heck ReactionAlkenePalladiumStilbenes
Sonogashira CouplingTerminal alkynePalladium/CopperAryl alkynes
Buchwald-Hartwig AminationAminePalladiumN-Aryl amines

Directed Ortho-Metallation and Halogen Dance Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate which can then be quenched with an electrophile. organic-chemistry.orgwikipedia.org In this compound, the aldehyde group can act as a DMG after in-situ protection, for example, by reaction with an amine to form an imine or with an aminoalkoxide. harvard.edu The fluorine and bromine atoms can also exert a directing effect. clockss.org

The "halogen dance" is a base-induced intramolecular migration of a halogen atom on an aromatic ring. researchgate.netresearchgate.netwhiterose.ac.uk This reaction typically occurs when a halogenated aromatic compound is treated with a strong base, leading to deprotonation and subsequent rearrangement of the halogen to a more thermodynamically stable position. researchgate.netwhiterose.ac.uk For this compound, treatment with a strong base like lithium diisopropylamide (LDA) could potentially induce a halogen dance, where the bromine atom migrates to a different position on the ring. The resulting organolithium species can then be trapped with an electrophile to introduce a new substituent. The regiochemical outcome of such a reaction would depend on the relative acidities of the ring protons and the stability of the various possible organolithium intermediates.

Reaction TypeReagentsIntermediateSubsequent Reaction
Directed Ortho-MetalationStrong base (e.g., n-BuLi), DMGAryllithiumQuenching with an electrophile
Halogen DanceStrong base (e.g., LDA)Rearranged aryllithiumQuenching with an electrophile

Applications of 3 Bromo 2,5 Difluorobenzaldehyde in the Synthesis of Complex Molecules and Advanced Materials

Precursor in Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

3-Bromo-2,5-difluorobenzaldehyde serves as a crucial starting material and intermediate in the synthesis of various pharmaceutical compounds. sigmaaldrich.compharmint.netmolaid.com Its trifunctional nature allows for a variety of chemical transformations, enabling the construction of complex molecular architectures with potential therapeutic applications.

Development of Biologically Active Fluorinated Compounds

The aldehyde group of this compound provides a reactive handle for the introduction of various pharmacophores. For instance, it can undergo condensation reactions with amines to form Schiff bases, which can then be reduced to secondary amines or serve as precursors for heterocyclic ring systems. The bromo substituent offers a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl or heteroaryl groups.

Chiral Source in Asymmetric Synthesis of Natural Products and Analogs

Asymmetric synthesis is a cornerstone of modern drug discovery, enabling the preparation of enantiomerically pure compounds, which is often crucial for therapeutic efficacy and safety. While direct use of this compound as a chiral source is not extensively documented, its aldehyde functionality makes it a prime substrate for asymmetric addition reactions.

In the synthesis of SOS1 inhibitors, this compound is reacted with (R)-2-methylpropane-2-sulfinamide, a well-established chiral auxiliary. google.com This reaction proceeds via a chiral imine intermediate, to which a nucleophile can add in a diastereoselective manner. Subsequent removal of the chiral auxiliary yields an enantiomerically enriched amine, a key chiral building block for the final drug candidate. This demonstrates the utility of this compound in substrate-controlled asymmetric synthesis.

Furthermore, the development of chiral catalysts for the enantioselective addition of organometallic reagents to aldehydes is a mature field. It is therefore highly probable that this compound can be converted to a variety of chiral secondary alcohols with high enantiomeric excess using established catalytic systems. These chiral alcohols are valuable intermediates in the synthesis of natural products and their analogs.

Role in Agrochemical and Specialty Chemical Synthesis

The principles that make fluorinated compounds attractive in pharmaceuticals also apply to the agrochemical industry. ccspublishing.org.cn Fluorine substitution can enhance the efficacy, selectivity, and environmental persistence of pesticides and herbicides. ccspublishing.org.cn Difluorobenzaldehyde derivatives are recognized as important intermediates in the synthesis of modern agrochemicals. google.com

Utilization in the Fabrication of Electronic Materials, Including Liquid Crystals

The unique electronic properties of fluorine have led to the widespread use of fluorinated compounds in advanced materials, particularly in liquid crystals for display applications. researchgate.netnih.govresearchgate.netacs.orgbeilstein-journals.org The introduction of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic properties, such as the clearing point, viscosity, and dielectric anisotropy.

Fluorinated benzaldehydes are key building blocks in the synthesis of liquid crystalline materials. nih.govresearchgate.net The aldehyde group provides a convenient point for the construction of the mesogenic core through the formation of Schiff base (imine) linkages or other connecting groups. The presence of fluorine atoms on the phenyl ring can enhance the polarity and polarizability of the molecule, which are critical parameters for the performance of liquid crystal displays. While direct synthetic routes to liquid crystals starting from this compound are not explicitly detailed in readily accessible literature, the synthesis of liquid crystals from structurally related fluorinated and brominated benzaldehydes is well-established. nih.govresearchgate.netacs.org It is therefore reasonable to extrapolate that this compound is a viable and potentially valuable precursor for novel liquid crystalline materials.

Building Block for Novel Polymeric Architectures and Supramolecular Assemblies

The design and synthesis of novel polymeric and supramolecular structures with well-defined architectures and functionalities is a rapidly growing area of materials science. Functionalized aromatic compounds, such as this compound, are attractive building blocks for the construction of these complex systems.

The aldehyde group can participate in polycondensation reactions with suitable co-monomers to form a variety of polymers, such as polyimines or poly(arylene vinylene)s, if the bromo-substituent is first converted to a vinyl group. The presence of the bromo and fluoro substituents on the polymer backbone would be expected to impart unique properties to the resulting materials, such as increased thermal stability, flame retardancy, and specific optical and electronic characteristics.

In the realm of supramolecular chemistry, the various functional groups of this compound can direct the self-assembly of molecules into ordered, non-covalently bonded structures. nih.govrsc.orgacademie-sciences.frsscdt.org The aldehyde group can act as a hydrogen bond acceptor, while the fluorine and bromine atoms can participate in halogen bonding and other non-covalent interactions. nih.govacademie-sciences.fr These interactions can be exploited to construct one-, two-, or three-dimensional supramolecular networks with potential applications in areas such as crystal engineering, host-guest chemistry, and the development of "smart" materials. The interplay of these weak interactions, directed by the specific substitution pattern of this compound, offers a pathway to novel supramolecular architectures with tailored properties. nih.gov

Computational and Spectroscopic Studies on 3 Bromo 2,5 Difluorobenzaldehyde and Its Analogs

Theoretical Calculations for Reaction Mechanism Prediction and Transition State Analysis

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are crucial for predicting the mechanisms of chemical reactions and analyzing the high-energy transition states that govern reaction rates. For substituted benzaldehydes, these computational approaches can elucidate structure-reactivity relationships. researchgate.netresearchgate.net

Research into electrophilic aromatic substitution reactions, a fundamental class of reactions for benzene (B151609) derivatives, utilizes computational models to understand how different substituents influence reactivity and regioselectivity. nih.gov The nucleophilicity of the carbon atoms on the aromatic ring, which is heavily influenced by attached groups like bromine and fluorine, determines the reaction's outcome. nih.gov By modeling the reaction of a monosubstituted benzene with an electrophile, researchers can analyze scaling patterns of information-theoretic quantities and perform energetic decomposition analyses to understand the origins of the reaction barrier height. nih.gov It has been shown that electrostatic interactions often play a dominant role in determining this barrier. nih.gov

Similarly, computational studies on the reduction of substituted benzaldehydes have provided mechanistic insights. researchgate.net For instance, in reductions using reagents like Alpine-Borane, density functional calculations can predict relative reaction rates and help explain observed stereoselectivity. researchgate.net Such studies reveal that the reactivity of the aldehyde is linked to the ability of the reaction center to accommodate electronic changes during the formation of the transition state complex. researchgate.net These theoretical methods allow for the systematic investigation of how the electronic-withdrawing and steric properties of the bromo and fluoro substituents in 3-Bromo-2,5-difluorobenzaldehyde would influence its behavior in various transformations, predicting the most likely reaction pathways and the structures of transient intermediates.

Molecular Modeling and Docking Studies for Rational Derivative Design

Molecular modeling and docking are powerful computational techniques used in the rational design of new molecules with specific biological activities. These methods have been applied to substituted benzaldehydes to create derivatives that can interact with biological targets like proteins. nih.gov A notable example is the design of benzaldehyde (B42025) derivatives intended to bind to human hemoglobin to increase its oxygen affinity, which is a potential therapeutic strategy for sickle cell disease. nih.gov

The process begins with a known three-dimensional structure of the target protein. Computational docking simulations are then used to predict how different benzaldehyde analogs would bind to a specific site on that protein. By analyzing the predicted binding poses and calculating the interaction energies, chemists can identify which substituents and substitution patterns are most likely to result in strong and specific binding. This allows for the prioritization of synthetic targets, saving significant time and resources.

For this compound, these techniques could be employed to design derivatives for various applications. By modeling the interactions of its analogs with a target enzyme or receptor, researchers could systematically modify the molecule—for example, by replacing the bromine atom or adding other functional groups—to optimize its binding affinity and selectivity. This data-driven approach is a cornerstone of modern drug discovery and materials science. nih.gov

Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis (e.g., High-Resolution NMR, Mass Spectrometry, FT-IR, Raman, UV-Vis, Rotational Spectroscopy)

A combination of advanced spectroscopic techniques is essential for the unambiguous structural elucidation and conformational analysis of this compound and its analogs.

High-Resolution NMR: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms in a molecule. For this compound, the aromatic protons exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
10.13 d 2.42 Aldehydic H
8.12 ddd 7.52, 5.37, 3.22 Aromatic H
7.66 ddd 8.06, 4.83, 3.22 Aromatic H

Data sourced from DMSO-d6 solvent. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization would lead to a molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), characteristic M+ and M+2 ion peaks of nearly equal intensity would be observed. prepchem.com The fragmentation of benzaldehydes typically involves the loss of a hydrogen atom (M-1), the formyl radical (M-29), or carbon monoxide (M-28). docbrown.infonist.gov

Table 2: Mass Spectrometry Data for this compound

m/z Ion Description
221, 223 [C₇H₃BrF₂O]⁺ Molecular ion peak (M+1) showing bromine isotope pattern

Data obtained from chemical synthesis report. prepchem.com

Vibrational Spectroscopy (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule. nih.govresearchgate.net These techniques are highly sensitive to functional groups and molecular structure. nih.gov For this compound, the most prominent band in the FT-IR spectrum would be the C=O stretching vibration of the aldehyde group, typically found in the 1680-1715 cm⁻¹ region. nih.gov The precise position of this band is influenced by the electronic effects of the halogen substituents. The spectra would also feature characteristic C-F, C-Br, and aromatic C-H and C=C stretching and bending vibrations. nih.gov Theoretical DFT calculations are often used to assign the observed vibrational frequencies to specific normal modes of the molecule. nih.govresearchgate.net

Table 3: Representative Vibrational Wavenumbers and Assignments for a Halogenated Benzaldehyde

FT-IR (cm⁻¹) FT-Raman (cm⁻¹) Assignment
~1700 ~1700 C=O stretch
~1600 ~1600 Aromatic C=C stretch
~1250 ~1250 C-F stretch
~3080 ~3080 Aromatic C-H stretch

Assignments are based on general data for substituted benzaldehydes. nih.govnih.govresearchgate.net

Electronic Spectroscopy (UV-Vis): UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Benzaldehyde and its derivatives typically show absorptions corresponding to π→π* and n→π* transitions. The positions and intensities of these absorption bands are affected by substituents on the benzene ring, providing insight into the molecule's electronic structure. researchgate.net

Rotational Spectroscopy: High-resolution rotational spectroscopy, such as chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, is an exceptionally powerful tool for determining the precise three-dimensional structure of molecules in the gas phase. acs.org It allows for the identification of different conformers and the determination of their rotational constants with very high accuracy. acs.orgnih.gov Studies on various difluorobenzaldehyde isomers have successfully used this technique to observe multiple rotational isomers (rotamers) and derive their exact geometries. acs.orgacs.orgnih.gov

The orientation of the aldehyde group relative to the benzene ring in substituted benzaldehydes gives rise to rotational isomerism. aip.orgaip.org For difluorobenzaldehydes, two primary planar conformers are possible: the O-trans (or anti) conformer, where the carbonyl oxygen is directed away from an adjacent fluorine, and the O-cis (or syn) conformer, where it is directed towards it. researchgate.netacs.org

Theoretical calculations using methods like Hartree-Fock (HF) and DFT consistently predict that for 2,5-difluorobenzaldehyde (B1295323), the O-trans rotamer is the lower energy, preferred conformer in the ground state. researchgate.net Recent groundbreaking studies using rotational spectroscopy have experimentally confirmed the existence of both anti and the higher-energy syn conformers for 2,3-, 2,4-, and 2,5-difluorobenzaldehyde in the gas phase. acs.orgnih.gov Despite the potential for steric hindrance between the aldehyde oxygen and the ortho-fluorine atom, the syn-conformers were also found to be planar. acs.org This planarity is attributed to the stabilizing effect of π-conjugation. acs.org The energy differences between the anti and syn conformations for these molecules have been estimated both theoretically and experimentally. acs.orgacs.org

Table 4: Calculated Relative Energies of Difluorobenzaldehyde Conformers

Compound Energy Difference (syn vs. anti) Method
2,3-Difluorobenzaldehyde 10.9 kJ/mol DLPNO−CCSD(T)/def2-TZVP
2,4-Difluorobenzaldehyde 11.3 kJ/mol DLPNO−CCSD(T)/def2-TZVP
2,5-Difluorobenzaldehyde 12.9 kJ/mol DLPNO−CCSD(T)/def2-TZVP

Data from theoretical calculations accompanying rotational spectroscopy studies. acs.orgacs.org

The vibrational and electronic spectra of substituted benzaldehydes are directly correlated with their molecular structure and reactivity. researchgate.netresearchgate.net In vibrational spectroscopy, the frequency of the C=O stretch is a sensitive probe of the electronic effects of the ring substituents. nih.gov Electron-withdrawing groups, like fluorine and bromine, tend to increase the C=O bond order and shift this frequency to higher wavenumbers compared to unsubstituted benzaldehyde.

Studies have shown a clear correlation between the vibrational frequency deviations and the relative energies of different conformers. researchgate.net For difluorobenzaldehydes, it has been concluded that a larger energy difference between the O-cis and O-trans conformers corresponds to a greater mean deviation between their calculated vibrational frequencies. researchgate.net

Electronic spectra also reflect the influence of substituents. The halogen atoms in this compound affect the energy levels of the π and n orbitals. This, in turn, alters the wavelengths of the π→π* and n→π* electronic transitions observed in the UV-Vis spectrum. researchgate.net These spectral shifts can be correlated with reactivity parameters, as they reflect the electron density on the aromatic ring and the aldehyde group, which are key factors in chemical reactions. researchgate.netresearchgate.net

Future Research Directions and Emerging Paradigms

Sustainable and Green Chemistry Approaches in Synthesis

The traditional synthesis of 3-Bromo-2,5-difluorobenzaldehyde often involves multi-step processes that may utilize hazardous reagents and organic solvents. prepchem.comchemicalbook.com For instance, a common route involves the diazotization of 4-amino-3-bromo-2,5-difluorobenzaldehyde (B8768410) followed by a deamination reaction using hypophosphorous acid. prepchem.comchemicalbook.com This process, while effective, generates significant waste and employs strong acids and chlorinated solvents for extraction.

Future research will likely focus on developing greener alternatives that align with the principles of sustainable chemistry. Key areas of exploration include:

Catalytic Methods: Investigating catalytic routes that can reduce the reliance on stoichiometric reagents. For example, developing catalytic deamination procedures or exploring direct C-H activation and functionalization of simpler precursors like 1-bromo-2,5-difluorobenzene could offer more atom-economical pathways.

Benign Solvents: Replacing conventional organic solvents like glacial acetic acid and dichloromethane (B109758) with greener alternatives such as water, supercritical fluids, or bio-based solvents. researchgate.net The use of water as a solvent, where feasible, is particularly attractive due to its low cost, non-toxicity, and non-flammability.

Renewable Feedstocks: Exploring synthetic pathways that begin from renewable feedstocks, although this remains a long-term and challenging goal for complex halogenated aromatics.

Energy Efficiency: Utilizing alternative energy sources like microwave or ultrasound irradiation to accelerate reaction times and reduce energy consumption compared to conventional heating.

A comparative look at a conventional synthesis and potential green improvements is presented below.

Synthesis Step Conventional Method prepchem.comchemicalbook.comPotential Green Chemistry Approach
Starting Material 4-amino-3-bromo-2,5-difluorobenzaldehydeDirect C-H formylation of 1-bromo-2,5-difluorobenzene
Reagents Sodium nitrite (B80452), Hypophosphorous acidCatalytic systems, potentially using milder reducing agents
Solvent Glacial Acetic AcidWater, ethanol (B145695), or other bio-based solvents researchgate.net
Work-up Extraction with Dichloromethane (CH2Cl2)Solvent-minimized extraction, use of greener solvents like ethyl acetate
Purification Flash chromatography on silicaRecrystallization, avoiding chlorinated eluents

Continuous Flow Chemistry and Microreactor Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. rsc.orgnih.gov These benefits are particularly relevant for reactions involving hazardous intermediates or highly exothermic processes, such as diazotization reactions.

The synthesis of this compound is an ideal candidate for adaptation to a continuous flow process. Future research could focus on:

Flow-Based Diazotization: Performing the diazotization of 4-amino-3-bromo-2,5-difluorobenzaldehyde in a microreactor would allow for rapid mixing and precise temperature control, minimizing the accumulation of unstable diazonium salts and enhancing the safety of the process.

Integrated Multi-Step Synthesis: Designing a fully integrated flow system where the crude product from one step is directly fed into the next reactor without isolation. This could encompass diazotization, deamination, and even initial purification steps, significantly reducing manual handling and processing time. wordpress.com

Photochemical and Electrochemical Flow Reactions: Exploring novel synthetic routes that are enabled by flow technology, such as photochemical formylation or electrochemical functionalization of the aromatic ring. rsc.orggoflow.at Flow reactors are particularly well-suited for photochemistry, ensuring uniform irradiation of the reaction mixture.

The transition from batch to continuous flow represents a paradigm shift in the manufacturing of fine chemicals, promising more efficient, safer, and sustainable production of this compound.

Development of Novel Chemo- and Regioselective Functionalization Strategies

The this compound scaffold possesses multiple sites for chemical modification: the aldehyde group, the carbon-bromine bond, and the carbon-hydrogen bonds on the aromatic ring. A key area of future research is the development of highly selective methods to functionalize these positions independently.

Orthogonal Functionalization: Developing a toolbox of "orthogonal" reactions that allow for the selective modification of one reactive site while leaving the others untouched. For instance, performing a Wittig reaction on the aldehyde group, followed by a Suzuki cross-coupling at the C-Br bond, and finally a late-stage C-H activation at a specific position.

C-H Activation: The electron-withdrawing nature of the fluorine and aldehyde groups activates the C-H bonds of the ring towards metallation and subsequent functionalization. Research into directing group-assisted or transition-metal-catalyzed C-H activation could unlock novel pathways to introduce new substituents at the C-4 or C-6 positions, which are difficult to access through classical electrophilic aromatic substitution.

Organometallic Methodologies: The use of organometallic reagents and techniques, such as halogen-metal exchange or directed ortho-metallation, can provide precise control over the regioselectivity of functionalization. researchgate.net For example, a low-temperature lithium-halogen exchange would selectively generate an aryllithium species at the C-3 position, which can then be trapped with various electrophiles.

Target Position Functional Group Potential Reaction Type Key Reagents/Catalysts
C1-aldehydeAlkeneWittig ReactionPhosphorus ylide
C1-aldehydeAlcoholReductionSodium borohydride (B1222165)
C3-BrAryl, AlkylSuzuki or Stille CouplingPalladium catalyst, Organoboron/tin reagent
C3-BrAmine, EtherBuchwald-Hartwig Amination/EtherificationPalladium catalyst, Amine/Alcohol
C4/C6-HVariousDirected C-H Activation/FunctionalizationTransition metals (e.g., Pd, Rh, Ru)

Exploration of Unprecedented Reactivity Patterns for High-Value Applications

Beyond its use as a simple building block, future research will likely uncover novel reactivity patterns for this compound, leading to the synthesis of complex, high-value molecules. The unique electronic interplay between the ortho-fluoro, meta-bromo, and aldehyde groups can be exploited to trigger unprecedented transformations.

Tandem and Cascade Reactions: Designing elegant cascade reactions where a single synthetic operation initiates a sequence of bond-forming events. For example, a cross-coupling reaction at the C-3 position could be followed by an intramolecular cyclization involving the aldehyde group to rapidly construct complex heterocyclic scaffolds.

Fluorine-Directed Reactivity: Investigating how the fluorine atoms, particularly the one ortho to the aldehyde, can influence or participate in reactions. This could involve fluorine displacement reactions under specific conditions or its use as a directing group in catalytic processes.

Synthesis of Novel Fluorinated Scaffolds: Utilizing the compound as a precursor for novel fluorinated structures for applications in medicinal chemistry and materials science. The presence of fluorine can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity. The development of new methods to incorporate this fragment into larger molecules is a key research driver.

The exploration of these new reactivity patterns will expand the synthetic utility of this compound far beyond its current applications, establishing it as a key precursor for next-generation pharmaceuticals, agrochemicals, and advanced materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.